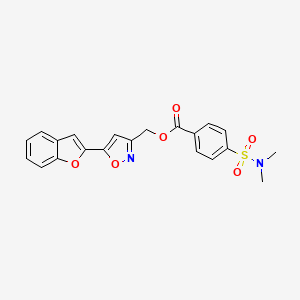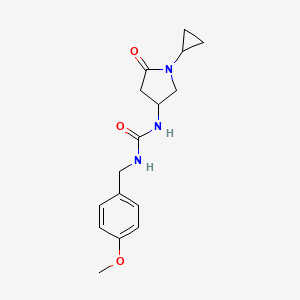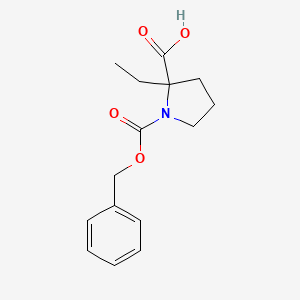![molecular formula C19H22N4O3S B2505106 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251622-94-2](/img/structure/B2505106.png)
8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, involves a multi-step process starting from phenylacetonitriles. The intermediate compounds are then condensed with 2-chloro-3-hydrazinopyrazine to form chloro-triazolo-pyrazines, which are subsequently converted to the target amines using methylamine or ammonia . Although the synthesis of the specific compound of interest is not detailed, similar methodologies could potentially be applied, with modifications to introduce the azepan-1-ylsulfonyl group at the appropriate stage.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a fused triazole and pyridine ring system. This structure serves as a bioisostere of the purine ring, which is significant in the context of biological activity, such as anticonvulsant properties . The presence of various substituents on the core structure can significantly influence the compound's activity and properties.
Chemical Reactions Analysis
The chemical reactions involving 8-azapurines, a related class of compounds, demonstrate the reactivity of the triazole ring system. These compounds can undergo ring cleavage with active methylene reagents, leading to the formation of various substituted triazoles. Subsequent cyclization can regenerate the starting azapurine or form new heterocyclic compounds, such as triazolo[4,5-b]pyridines . These reactions highlight the potential for chemical modification and the versatility of the triazole ring system in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can offer some insights. The 1,2,4-triazolo[4,3-a]pyridine derivatives exhibit potent anticonvulsant activity, which suggests that they can cross the blood-brain barrier and interact with biological targets in the central nervous system . The ultraviolet (UV) and proton nuclear magnetic resonance (1H NMR) spectra of 8-azapurines and their derivatives provide information on the electronic structure and chemical environment of the molecules . These analytical techniques could be used to characterize the compound of interest and predict its behavior in biological systems.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions to synthesize various classes of compounds like triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are significant for creating diverse chemical structures with potential applications in medicinal chemistry and material sciences (Gao & Lam, 2008).
Herbicidal Activity : Novel compounds including 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and evaluated for herbicidal activities. These studies are crucial in developing new agrochemicals for crop protection (Wang et al., 2006).
Regioselective Synthesis : Research has focused on developing regioselective synthesis methods for triazolo and triazin derivatives, where compounds like this compound play a critical role. These methods are vital for the precise construction of complex molecules in pharmaceutical research (Shawali & Gomha, 2000).
Biological Applications and Molecular Structures
Antimicrobial Properties : Novel derivatives including the this compound framework have been synthesized and evaluated for their antimicrobial properties. This research is significant in the context of developing new antibiotics and antifungal agents (Elgemeie et al., 2017).
Anticonvulsant Activity : Certain derivatives of this compound have been studied for their potential anticonvulsant activities, which is a critical area of research in developing new treatments for epilepsy and other seizure disorders (Kelley et al., 1995).
Crystal Structure Analysis : The crystal structure of novel 1,2,4-triazolo[4,3-a]pyridine compounds, including the one , has been determined. Understanding these structures is fundamental in the field of crystallography and helps in the design of molecules with desired properties (Wang et al., 2018).
Mécanisme D'action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . For instance, a congener of Trazodone, which is a derivative of a similar compound, was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19-22-14-8-11-17(27(25,26)21-12-6-1-2-7-13-21)18(22)20-23(19)15-16-9-4-3-5-10-16/h3-5,8-11,14H,1-2,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTAWGFGTXVABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)
